molecular formula C16H16N4O6S B2621244 Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-34-7

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2621244
CAS No.: 899957-34-7
M. Wt: 392.39
InChI Key: HLSODGVOMYAKPN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a synthetic dihydropyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Dihydropyrimidine (DHP) scaffolds, discovered via the classic Biginelli reaction, are renowned for their wide spectrum of biological activities, serving as key intermediates for developing therapeutics targeting various diseases (Crystals 2023, 13(1), 52) . This particular compound features a complex structure incorporating a 4-nitrophenylacetamide thioether side chain, which may influence its electronic properties and biomolecular interactions. Researchers can explore this compound as a potential precursor for pharmaceutical development, given that DHP core structures have been investigated for antiviral, antibacterial, antifungal, and antitumor properties (Crystals 2023, 13(1), 52) . Its mechanism of action is likely target-specific, but similar compounds often function through enzyme inhibition or receptor binding, making them valuable tools for biochemical assay development and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

899957-34-7

Molecular Formula

C16H16N4O6S

Molecular Weight

392.39

IUPAC Name

ethyl 6-methyl-4-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-4-6-11(7-5-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23)

InChI Key

HLSODGVOMYAKPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, commonly referred to as a derivative of the Biginelli compound family, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The compound features a dihydropyrimidine core, which is a characteristic structure in many biologically active molecules. Its molecular formula is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S, and it exhibits properties typical of Biginelli compounds, known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives. For instance, compounds similar to Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate have been tested against various pathogens:

Pathogen Activity Reference
Candida albicansEffective
Aspergillus flavusEffective
Aspergillus nigerEffective
Staphylococcus aureusModerate

The compound demonstrated significant antifungal activity comparable to fluconazole against Candida species, indicating its potential as an antifungal agent.

Anti-inflammatory Effects

Research has also indicated that derivatives of dihydropyrimidine can exhibit anti-inflammatory properties. For example, studies have shown that these compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases may allow these compounds to interfere with nucleic acid synthesis in pathogens.
  • Modulation of Immune Response : By influencing cytokine release, these compounds can modulate immune responses.

Case Studies

Several case studies have provided insights into the effectiveness and safety of this compound:

  • In Vitro Studies : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting superior efficacy in certain cases.
  • Animal Models : In vivo studies demonstrated reduced inflammation in animal models treated with the compound compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 4-Position

The 4-position of the dihydropyrimidine scaffold is critical for modulating physicochemical and biological properties. Below is a comparative analysis of substituents in structurally related compounds:

Compound Name (Reference) Substituent at Position 4 Key Functional Groups Potential Bioactivity
Target Compound 4-nitrophenylamino-oxoethylthio Nitro, amide, thioether Hypothesized antibacterial
Ethyl 4-(3-methylthiophen-2-yl) derivative 3-methylthiophene Thiophene, methyl Not reported
Ethyl 4-(4-bromophenyl)-2-thioxo 4-bromophenyl Bromo, thione Not reported
Ethyl 4-(4-hydroxyphenyl)-2-thioxo 4-hydroxyphenyl Hydroxy, thione Not reported
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl) 3,5-bis(trifluoromethyl)phenyl Trifluoromethyl Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., hydroxyl in ) or neutral substituents (e.g., thiophene in ). This difference may enhance electrophilic reactivity or alter binding affinities in biological targets .
  • Thioether vs. Thione : The thioether linkage (C–S–C) in the target compound differs from thione (C=S) groups in and , which may influence hydrogen-bonding capacity and redox stability.

Yield and Purity Considerations :

  • The solvent-free method in offers simplicity but may compromise yield due to side reactions.
  • Alkylation in DMF (as in ) typically provides higher regioselectivity for thioether formation.

Physicochemical Properties and Stability

Solubility and Crystallinity
  • Nitro Group Impact : The 4-nitrophenyl moiety likely reduces aqueous solubility compared to hydroxyl or thiophene-containing analogs (e.g., ).
Thermal Stability

Thioether linkages (as in the target compound) generally confer higher thermal stability compared to thiones (C=S), which are prone to oxidation .

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